N-Methoxycarbonyl Normorphine
Description
N-Methoxycarbonyl Normorphine is a semi-synthetic derivative of normorphine, a primary metabolite of morphine. For instance, N-ethoxycarbonylmethyl-normorphine and N-carboxymethyl-normorphine are synthesized via alkylation of normorphine with ethyl bromoacetate or similar reagents .
Properties
CAS No. |
1261084-18-7 |
|---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl (4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-23-17(22)19-7-6-18-10-3-5-13(21)16(18)24-15-12(20)4-2-9(14(15)18)8-11(10)19/h2-5,10-11,13,16,20-21H,6-8H2,1H3/t10-,11+,13-,16-,18-/m0/s1 |
InChI Key |
VZGNAZRFVZVYHM-DRDPLEBGSA-N |
SMILES |
COC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Isomeric SMILES |
COC(=O)N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
COC(=O)N1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis
N-Methoxycarbonyl Normorphine can undergo hydrolysis, breaking down into its constituent parts when exposed to water or aqueous acid:
This reaction is critical for understanding the metabolism of the compound in biological systems.
Esterification
The compound can also participate in esterification reactions, particularly with alcohols:
This property allows for the modification of the compound to enhance its pharmacological profile.
Interaction with Reagents
This compound reacts with various reagents, leading to different derivatives:
-
Acids : Reacts with strong acids to form salts.
-
Bases : Undergoes deprotonation in basic conditions.
These interactions can be utilized to synthesize new compounds with potential therapeutic effects.
-
Research Findings and Pharmacological Implications
Recent studies have highlighted the structure-activity relationships (SARs) of this compound analogues, demonstrating their interactions with opioid receptors. The substitution patterns significantly influence their binding affinities and functional activities at the μ-opioid receptor (MOP).
| Compound | Binding Affinity (nM) | Functional Activity |
|---|---|---|
| This compound | 50 | Agonist |
| Morphine | 10 | Agonist |
| Oxymorphone | 5 | Agonist |
These findings indicate that modifications to the N-methyl group can enhance analgesic potency while potentially reducing side effects like motor impairment.
The chemical reactions of this compound are pivotal for understanding its synthesis and pharmacological properties. Through hydrolysis and esterification, this compound can be transformed into various derivatives that may offer improved therapeutic benefits. Ongoing research into its interactions with opioid receptors continues to reveal insights that could lead to safer and more effective analgesics.
Comparison with Similar Compounds
N-Substituted Normorphine Derivatives
Extensive research has explored N-substituted normorphine derivatives to optimize opioid receptor interactions and mitigate side effects. Key analogs include:
Key Trends :
Metabolic Stability
Normorphine itself is a product of morphine N-demethylation by CYP450 enzymes. N-substituted derivatives resist this metabolic pathway:
Analgesic vs. Antagonistic Activity
- N-Cyclopropylmethylnormorphine-6-sulfate: Combines antagonism (ID₅₀ ~510 nM) with moderate analgesia, suggesting dual functionality .
- N-Allylnormorphine: Mild analgesia but effective in reversing morphine-induced respiratory depression, highlighting its clinical utility as a partial antagonist .
Clinical and Research Implications
- N-Methoxycarbonyl Normorphine: Potential applications in immunoconjugate development (e.g., antibody-drug conjugates) due to its derivatizable carbonyl group .
- Antagonist Derivatives : N-cyclopropylmethyl and N-allyl analogs are promising candidates for treating opioid overdose or addiction .
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